molecular formula C17H12F3N3OS2 B2507969 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 864856-20-2

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2507969
CAS No.: 864856-20-2
M. Wt: 395.42
InChI Key: BNAIHVWZBTVMPW-UHFFFAOYSA-N
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Description

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring a thiadiazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with chloroacetic acid, followed by the reaction with 3-(trifluoromethyl)aniline under suitable conditions. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. Large-scale reactions may use continuous flow reactors or other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The trifluoromethyl group can be reduced to a trifluoromethane group.

  • Substitution: : The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: : Electrophilic substitution may use reagents like bromine or nitric acid, while nucleophilic substitution may involve alkyl halides and a strong base.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Trifluoromethane derivatives.

  • Substitution: : Substituted phenyl derivatives.

Scientific Research Applications

Chemistry and Biology

This compound has been studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. Its thiadiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

Medicine

In medicinal chemistry, 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has shown promise as an anticancer agent. Its ability to cross cellular membranes and interact with specific targets makes it a candidate for further development in cancer therapy.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex molecules or as a building block in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The thiadiazole ring can bind to enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound's stability and binding affinity, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole derivatives: : These compounds share the thiadiazole ring but may have different substituents.

  • Trifluoromethyl-containing compounds: : These compounds contain the trifluoromethyl group but may have different core structures.

Uniqueness

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of the thiadiazole ring and the trifluoromethyl group, which together enhance its biological activity and stability.

Biological Activity

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which contributes significantly to its biological activity. The presence of a trifluoromethyl group enhances its lipophilicity and biological interactions.

Property Value
IUPAC Name This compound
Molecular Formula C17H12F3N3OS2
Molecular Weight 393.41 g/mol
CAS Number 864856-21-3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial effects against various bacterial strains. The compound exhibits bactericidal activity by disrupting bacterial cell wall synthesis and inhibiting DNA replication processes.
  • Anticancer Properties : Research indicates that thiadiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This compound has demonstrated efficacy against several cancer cell lines, including those of breast and lung cancers .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby affecting cellular processes crucial for pathogen survival and cancer cell growth .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:

Antimicrobial Activity

In a study assessing various thiadiazole derivatives:

  • The compound exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics against Gram-positive and Gram-negative bacteria.
  • Notably, it showed higher activity than itraconazole against fungal strains like Aspergillus niger .

Anticancer Activity

A review highlighted the anticancer potential of thiadiazole derivatives:

  • Compounds similar to this compound demonstrated reduced viability in various cancer cell lines (e.g., HCT116 colon cancer cells) .

Cytotoxicity Studies

In vitro studies indicated that the compound effectively induced apoptosis in cancer cells:

  • Flow cytometry analysis revealed a significant increase in apoptotic cells upon treatment with the compound compared to untreated controls .

Properties

IUPAC Name

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS2/c18-17(19,20)12-7-4-8-13(9-12)21-14(24)10-25-16-22-15(23-26-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAIHVWZBTVMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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